3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide
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Overview
Description
3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide is a complex organic compound with a unique structure that includes a triazole ring and a quaternary ammonium group
Preparation Methods
The synthesis of 3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the phenyl group and the formation of the ethylideneamino linkage. The final step involves the quaternization of the nitrogen atom to form the trimethylazanium group, followed by the addition of bromide to complete the compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced, particularly at the ethylideneamino linkage, resulting in the formation of amine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the quaternary ammonium group can interact with negatively charged sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and quaternary ammonium compounds. Compared to these, 3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide is unique due to its combination of a triazole ring and a quaternary ammonium group, which imparts distinct chemical and biological properties.
Some similar compounds include:
- 1,2,4-Triazole derivatives
- Quaternary ammonium salts
- Phenyl-substituted triazoles
This unique combination makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H22BrN5O3 |
---|---|
Molecular Weight |
412.28 g/mol |
IUPAC Name |
3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide |
InChI |
InChI=1S/C16H22N5O3.BrH/c1-12(19-24-11-5-10-21(2,3)4)13-6-8-14(9-7-13)20-15(22)17-18-16(20)23;/h6-9H,5,10-11H2,1-4H3;1H/q+1;/p-1/b19-12-; |
InChI Key |
XJCDGSZMNBXHLV-JHMJKTBASA-M |
Isomeric SMILES |
C/C(=N/OCCC[N+](C)(C)C)/C1=CC=C(C=C1)N2C(=O)N=NC2=O.[Br-] |
Canonical SMILES |
CC(=NOCCC[N+](C)(C)C)C1=CC=C(C=C1)N2C(=O)N=NC2=O.[Br-] |
Origin of Product |
United States |
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